alpha-(Piperidinomethyl)-1-naphthalenemethanol
Description
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C17H21NO/c19-17(13-18-11-4-1-5-12-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,17,19H,1,4-5,11-13H2 |
InChI Key |
ISYJIORMUAFHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution or addition reactions where a piperidine derivative is attached to a naphthalenemethanol framework. The key intermediate is often 1-naphthalenemethanol or a related aldehyde/ketone derivative that undergoes reductive amination or related transformations with piperidine or its derivatives.
Method 1: Reductive Amination of Alpha-Naphthaldehyde with Piperidine
One of the most straightforward approaches involves the reductive amination of alpha-naphthaldehyde with piperidine. This method is supported by the known chemistry of alpha-naphthaldehyde, which can be converted to 1-naphthalenemethanol derivatives under mild conditions.
- Step 1: Alpha-naphthaldehyde is reacted with piperidine to form an imine intermediate.
- Step 2: The imine is reduced, typically using sodium borohydride or catalytic hydrogenation, to yield this compound.
This method benefits from the solvent-free Cannizzaro reaction conditions that have been reported for alpha-naphthaldehyde transformations, enhancing yield and reducing waste.
Method 2: Alkylation of Piperidine with 1-Naphthalenemethanol Derivatives
Another approach involves the alkylation of piperidine with a halogenated derivative of 1-naphthalenemethanol, such as 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene.
- Step 1: Preparation of 1-(halomethyl)naphthalene from 1-naphthalenemethanol via halogenation.
- Step 2: Nucleophilic substitution by piperidine on the halomethyl derivative under reflux in an appropriate solvent (e.g., acetonitrile or tetrahydrofuran).
- Step 3: Purification of the product by crystallization or chromatography.
This method is analogous to the preparation of related piperidine derivatives described in patent literature for similar compounds, where alkyl halides react with piperidine in the presence of bases like potassium carbonate in solvents such as acetonitrile.
Comparative Analysis of Preparation Methods
Detailed Experimental Procedure Example
Preparation via Alkylation and Grignard Reaction (Adapted from Patent EP0292735A1)
-
- 1-(p-tert-butylphenyl)-4-chlorobutanol (analogous to halogenated naphthalenemethanol)
- Ethyl isonipecotate
- Potassium carbonate
- Phenylmagnesium chloride (Grignard reagent)
- Solvents: Acetonitrile, tetrahydrofuran
-
- Mix 300 g of 1-(p-tert-butylphenyl)-4-chlorobutanol, 1 g of acetonitrile, 160 g of ethyl isonipecotate, and 200 g of potassium carbonate in a flask.
- Heat under reflux for 24 hours.
- Pour the reaction mixture into water and extract with methylene chloride.
- Evaporate the organic phase to dryness.
- Dissolve residue in tetrahydrofuran at 40-50°C.
- Add 25% phenylmagnesium chloride solution slowly at 40°C.
- Heat to 50°C for 5 hours.
- Work up by acid-base extraction and crystallize the product from acetone.
Outcome: Pure product obtained with good yield and crystallinity.
Research Findings and Notes
- The solvent-free Cannizzaro reaction of alpha-naphthaldehyde offers an efficient route to 1-naphthalenemethanol, a key precursor for the target compound, with yields up to 79% and minimal waste generation.
- Alkylation reactions involving piperidine and halomethyl derivatives of naphthalenemethanol are well-documented and provide a practical synthetic route.
- The use of Grignard reagents in the presence of isonipecotate esters is a versatile strategy for introducing hydroxyl and piperidine functionalities, leading to high purity products.
- Choice of solvent impacts yield and purity; acetonitrile and tetrahydrofuran are preferred solvents for these reactions due to their polarity and ability to dissolve both organic and inorganic reagents.
- Reaction times vary from several hours to overnight reflux, depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Piperidinomethyl)-1-naphthalenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Alpha-(Piperidinomethyl)-1-naphthalenemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of alpha-(Piperidinomethyl)-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with the central nervous system and immune system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
1-Naphthalenemethanol
- Structure : Simplest analogue with a hydroxymethyl group at the 1-position of naphthalene.
- Synthesis: Produced via the Cannizzaro reaction under solvent-free conditions using α-naphthaldehyde and potassium hydroxide (86% yield for 1-naphthoic acid and 79% for 1-naphthalenemethanol) .
- Physical Properties : Melting point data is inconsistently reported (e.g., 24°C in some sources, but conflicting entries in ). Predicted density: 1.03 g/cm³ at 25°C .
- Applications : Found in natural product extracts (e.g., GCMS analysis of lipophilic fractions) but lacks reported biological activity in the provided evidence .
R-(+)-1-(Naphthyl)ethylamine
- Structure : Features a naphthalene ring with an ethylamine substituent (1-Naphthalenemethanamine, α-methyl derivative).
- Properties : Used as a pharmaceutical intermediate. Safety data highlights hazards such as skin/eye irritation .
- Key Difference : Replaces the hydroxymethyl group with an amine, altering solubility and reactivity.
Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)
- Structure : Naphthalene derivatives with methyl substituents at the 1- or 2-position.
- Used as industrial solvents. Toxicological profiles include respiratory and dermal toxicity .
Antimalarial Potential
- Alpha-(Piperidinomethyl)-1-naphthalenemethanol: Part of a series showing antimalarial activity, likely due to the piperidine moiety enhancing membrane permeability or targeting parasitic enzymes .
- 1-Naphthalenemethanol: No reported antimalarial activity in the evidence, emphasizing the critical role of the piperidinomethyl group in bioactivity.
Antibacterial Effects
- 1-Naphthalenemethanol: Found in phytochemical mixtures with antibacterial effects, though contributions from other compounds (e.g., kaur-16-en-19-oic acid) cannot be ruled out .
Physicochemical Properties
Biological Activity
Alpha-(Piperidinomethyl)-1-naphthalenemethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C13H15N
Molecular Weight : 199.27 g/mol
CAS Number : Not widely documented
The compound features a piperidine ring and a naphthalene moiety, which contribute to its unique properties and biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with enzymatic processes essential for bacterial survival.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. It potentially inhibits the proliferation of cancer cells by targeting specific enzymes involved in cell division and apoptosis. The compound's structure allows it to interact with key molecular pathways associated with tumor growth.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of this compound, highlighting its potential in treating neurodegenerative diseases. The compound may modulate neurotransmitter systems, providing a protective effect against neuronal damage.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity.
- Antitumor Mechanism : Inhibition of key enzymes in the cell cycle.
- Neuroprotective Mechanism : Modulation of neurotransmitter receptors and reduction of oxidative stress.
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound showed significant inhibition zones, indicating strong antimicrobial activity.
- Cell Proliferation Assays : In vitro assays using cancer cell lines revealed that treatment with this compound resulted in reduced cell viability, suggesting its potential as an anticancer agent.
- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can lead to improved outcomes in models of neurodegeneration, supporting its role as a neuroprotective agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 1-Naphthalenemethanol | Limited | No | No |
| Piperidine derivatives | Varies | Yes | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
